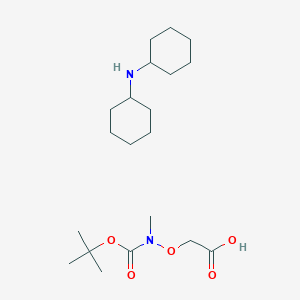

Boc-methylaminooxyacetic acid dcha

Description

Significance of Aminooxy Functionalities in Chemical Synthesis and Chemical Biology

The aminooxy group (-ONH2) is a powerful tool in chemical synthesis and chemical biology due to its enhanced nucleophilicity compared to a standard amino group. This heightened reactivity, often referred to as the "alpha effect," was first described in the 1960s. acs.orgnih.gov It allows for highly selective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. louisville.eduiris-biotech.de This reaction, known as oximation, is a cornerstone of "click chemistry" due to its efficiency, mild reaction conditions, and compatibility with a wide range of functional groups and aqueous environments. acs.orgnih.govlouisville.edu

The stability of the resulting oxime bond, which is significantly more resistant to hydrolysis than the imine bonds formed from simple amines, makes it particularly valuable for creating robust molecular constructs. iris-biotech.de In the realm of chemical biology, this chemoselectivity is exploited for bioconjugation, the process of attaching molecules to biomolecules like proteins, peptides, and nucleic acids. chemimpex.comacs.org This enables the development of sophisticated tools for studying biological processes, such as fluorescently labeling cells, creating antibody-drug conjugates for targeted therapies, and synthesizing neo-glycopeptides to investigate the roles of glycosylation. iris-biotech.deacs.orgnih.gov

Furthermore, N-alkylaminooxy groups have a specific utility in glycosylation chemistry, as they react chemoselectively with the native cyclic forms of reducing sugars to create glycoconjugates. acs.org The ability to introduce aminooxy groups into molecules opens up new avenues for constructing complex structures crucial for developing targeted therapies and novel materials. chemimpex.com

Historical Context of Protected Aminooxy Acids as Synthetic Intermediates

The development of protected aminooxy acids as synthetic intermediates was a logical progression from the recognition of the aminooxy group's utility. In order to incorporate this functionality into larger molecules, particularly peptides, it became necessary to temporarily block its reactivity while other chemical transformations were being carried out. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are instrumental in this regard. chemimpex.com

The Boc group is a widely used protecting group in peptide synthesis because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. acs.org This allows for the sequential and controlled assembly of amino acids into a peptide chain. The application of this protection strategy to aminooxy-containing acids provided chemists with stable, easy-to-handle building blocks that could be seamlessly integrated into standard synthetic workflows. chemimpex.comacs.org The use of a dicyclohexylammonium (B1228976) (DCHA) salt further enhances the stability and handling properties of the compound, making it a crystalline solid that is easier to purify and store. guidechem.comiris-biotech.de

Overview of Boc-Methylaminooxyacetic Acid DCHA as a Versatile Reagent and Building Block in Organic Chemistry

This compound stands out as a particularly useful reagent due to its bifunctional nature. It possesses a protected aminooxy group and a carboxylic acid, allowing for its incorporation into molecules through two distinct chemical handles. chemimpex.com The Boc-protected aminooxy moiety can be deprotected to reveal the reactive aminooxy group for subsequent ligation with a carbonyl-containing molecule. acs.org Simultaneously, the carboxylic acid can participate in standard coupling reactions, such as amide bond formation.

This dual functionality makes it a valuable linker molecule in the construction of complex bioconjugates and other functional materials. nih.gov For instance, it can be used to connect a peptide to a drug molecule, an imaging agent, or a solid support. chemimpex.com Its applications are diverse, ranging from the synthesis of peptide-based drugs and agrochemicals to its use in analytical chemistry as a derivatizing agent. chemimpex.comlouisville.edu The favorable solubility and reactivity of this compound contribute to its utility in streamlining synthesis processes and achieving higher yields in chemical reactions. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1185005-62-2 |

| Molecular Formula | C20H38N2O5 |

| Molecular Weight | 386.53 g/mol |

| Appearance | White powder |

| Melting Point | 119-128 °C |

| Purity | ≥ 98% (HPLC) |

Data sourced from various chemical suppliers. chemimpex.comguidechem.comscbt.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Boc-methylaminooxyacetic acid dicyclohexylammonium salt (DCHA) |

| Aldehydes |

| Ketones |

| Peptides |

| Proteins |

| Nucleic acids |

| tert-butyloxycarbonyl (Boc) |

| Dicyclohexylammonium (DCHA) |

| Imines |

| Neo-glycopeptides |

| Antibody-drug conjugates |

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(12)9(4)13-5-6(10)11/h11-13H,1-10H2;5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWMATOHNKMQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185005-62-2 | |

| Record name | Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185005-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Boc Methylaminooxyacetic Acid Dcha and Analogues

Established Synthetic Routes to Boc-Protected Aminooxyacetic Acid

The synthesis of Boc-protected aminooxyacetic acids involves a multi-step process that begins with the construction of the core aminooxy scaffold, followed by the strategic introduction of the Boc protecting group. These routes are designed to produce bifunctional molecules capable of forming stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioconjugation techniques. vectorlabs.comiris-biotech.de

Precursor Synthesis and Functionalization

The synthesis of the aminooxyacetic acid core often begins with readily available and structurally simple precursors. One common strategy employs Cbz-protected amino alcohols containing two or three carbons. nih.gov This approach allows for the systematic construction of the desired carbon skeleton and the introduction of the oxygen atom of the aminooxy group through established functional group transformations.

Another route to the parent aminooxyacetic acid involves starting with precursors like acetone carboxymethoxime, which can be hydrolyzed under acidic conditions to yield the desired product. researchgate.net The functionalization process is critical for installing the two key reactive sites: the aminooxy group and the carboxylic acid. The versatility of these precursors allows for the synthesis of a range of derivatives, including N-alkylated versions like the target methylaminooxy compound, by incorporating an additional methylation step.

Boc-Protection Strategies for the Aminooxy Group

The protection of the aminooxy group is crucial to prevent its undesired reaction during subsequent synthetic steps, such as peptide coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions. chemistrysteps.comresearchgate.net

The most prevalent method for introducing the Boc group is the reaction of the aminooxy precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.comorganic-chemistry.org This reaction is a typical nucleophilic addition-elimination that proceeds efficiently to form the protected carbamate (B1207046). chemistrysteps.com Alternative reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), can also be used for this transformation. For certain applications, bis-protected derivatives may be synthesized to eliminate the possibility of oligomer formation that can occur with mono-protected reagents. sigmaaldrich.com The resulting Boc-protected compound is significantly more stable, allowing for controlled, sequential reactions. vectorlabs.comchemimpex.com

| Reagent | Typical Conditions | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or anhydrous conditions with a base (e.g., triethylamine) chemistrysteps.comorganic-chemistry.org | Standard and efficient method for Boc-protection of amines and aminooxy groups. chemistrysteps.comorganic-chemistry.org |

| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | 10% excess of reagent, 50% excess of triethylamine in aqueous dioxane or acetone | An alternative to Boc-azide, offering a rapid reaction at room temperature with an easily removable by-product. |

Formation and Utility of the Dicyclohexylamine (B1670486) Salt

While the Boc-protected aminooxyacetic acid is a stable molecule, its physical form as a free acid can be an oil or a non-crystalline solid, which complicates purification and handling. bachem.com To overcome this, the compound is often converted into its dicyclohexylamine (DCHA) salt. This simple acid-base reaction with the readily available and inexpensive DCHA base yields a stable, crystalline solid. bachem.comgoogle.com

Role of Salt Formation in Purification and Handling

The formation of a DCHA salt is a preferred strategy when the corresponding free acid is unstable or cannot be easily crystallized. bachem.com The crystalline nature of the DCHA salt facilitates purification through standard recrystallization techniques, which is a more straightforward and scalable process than chromatographic methods. researchgate.net This allows for the efficient removal of impurities generated during the synthesis.

Furthermore, the conversion to a salt provides a solid material that is easier to handle, weigh, and store compared to a viscous oil. The process of liberating the free acid from its DCHA salt is also well-established; it involves suspending the salt in an appropriate organic solvent and adding an acid, such as 10% phosphoric acid, to precipitate the unwanted dicyclohexylammonium (B1228976) ion into an aqueous phase, leaving the pure, free N-protected amino acid in the organic layer. bachem.com

Implications of Salt Form on Reagent Stability and Reactivity

The DCHA salt form significantly enhances the long-term stability of the reagent. researchgate.net DCHA is known to form stable hop acid salts that can be stored for extended periods at room temperature without degradation. researchgate.net This stability is a crucial attribute for a commercial chemical building block.

Beyond stability, the salt formation has important implications for the compound's reactivity. Research has shown that forming an ionic adduct with DCHA moderates the nucleophilicity of the carboxylate group of the amino acid. sci-hub.se This electrostatic interaction reduces the propensity of the carboxylate to form mixed anhydrides, which are precursors to unwanted side products like dipeptides during coupling reactions. sci-hub.se By stabilizing the carboxylate intermediate, the DCHA salt helps to ensure cleaner reactions and higher yields in subsequent synthetic applications, such as peptide synthesis. sci-hub.se

| Advantage | Description |

| Improved Handling and Purification | Converts oils or unstable free acids into stable, crystalline solids that are easy to handle and can be purified by recrystallization. bachem.comresearchgate.net |

| Enhanced Stability | DCHA salts are often more stable than the free acids, allowing for extended storage without significant decomposition. researchgate.net |

| Controlled Reactivity | The DCHA counterion moderates the nucleophilicity of the carboxylate group, preventing the formation of by-products during coupling reactions. sci-hub.se |

Recent Advances in Synthetic Efficiency and Scalability of Boc-Aminooxy Building Blocks

Progress in synthetic efficiency often targets the reduction of the number of steps, particularly protection and deprotection sequences, and the use of more atom-economical reagents. For Boc-protection itself, the use of catalytic methods, such as employing perchloric acid adsorbed on silica-gel or specific ionic liquids, offers a more efficient and reusable alternative to stoichiometric reagents under solvent-free conditions. organic-chemistry.org

Scalability requires the development of robust procedures that can be safely and economically implemented on a large scale. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as designing purification methods that avoid costly and time-consuming chromatography. The use of DCHA salt formation is a prime example of a classic, scalable purification strategy. bachem.comresearchgate.net Modern approaches may also explore continuous flow chemistry to improve control over reaction parameters and increase throughput. Drawing parallels from scalable syntheses of other building blocks, future advancements will likely involve the use of cheaper, commercially abundant starting materials and the development of robust, one-pot procedures to streamline the manufacturing process. nih.gov

Chemoenzymatic Approaches to Aminooxyacetic Acid Derivatives

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, presents a compelling strategy for the production of complex molecules like aminooxyacetic acid derivatives. This approach offers significant advantages, including mild reaction conditions, high stereoselectivity, and a reduction in the need for complex protection and deprotection steps, aligning with the principles of green chemistry. While specific chemoenzymatic routes for Boc-methylaminooxyacetic acid are not extensively documented in publicly available research, the synthesis of its analogues and derivatives can be extrapolated from established biocatalytic methods applied to similar structures, such as amino acids and carboxylic acids.

The primary enzymatic candidates for synthesizing aminooxyacetic acid derivatives are lipases. Lipases are widely exploited in industrial biocatalysis for their ability to catalyze esterification, transesterification, and amidation reactions, often in non-aqueous solvents to shift the thermodynamic equilibrium toward synthesis rather than hydrolysis. rsc.orgnih.gov These enzymes are particularly attractive due to their broad substrate scope, operational stability, and commercial availability.

A plausible chemoenzymatic strategy for aminooxyacetic acid derivatives involves the lipase-catalyzed esterification of the carboxylic acid moiety. Research has demonstrated the successful synthesis of various amino acid esters using lipases. For instance, immobilized lipase from Candida antarctica (CALB), such as Novozym 435, has been effectively used for the N-acylation of amines and the synthesis of amides. nih.gov This same biocatalyst could theoretically be applied to the esterification of N-protected aminooxyacetic acids with various alcohols. The enzyme's chemoselectivity would allow for the specific modification of the carboxyl group while leaving the protected aminooxy group untouched.

The table below summarizes findings from various studies on lipase-catalyzed synthesis of related ester and amide compounds, illustrating the typical reaction parameters and outcomes that could inform the development of a process for aminooxyacetic acid derivatives.

| Enzyme Source | Substrate 1 | Substrate 2 | Product | Solvent | Yield | Reference |

| Candida antarctica Lipase B (CALB) | 5-Hydroxymethylfurfurylamine | Ethyl acetate | N-acetyl-5-hydroxymethylfurfurylamine | 2-MeTHF | >99% | nih.gov |

| Rhizomucor miehei Lipase | Egg-yolk phosphatidylcholine | Conjugated Linoleic Acid | CLA-enriched phospholipids | Heptane/DMF | ~50% | researchgate.net |

| Candida antarctica Lipase B (CALB) | Various carboxylic acids | 2-, 3-, and 4-aminomethylpyridine | N-(pyridinylmethyl)amides | Toluene | Excellent | nih.gov |

| Various Lipases | Nα-acetyl-L-amino acid glyceryl esters | Lauric acid | Mono- and dilauroylated amino acid glyceride conjugates | Solvent-free | 22-69% | rsc.org |

Another potential chemoenzymatic route involves the formation of amide bonds. Lipases can catalyze the reaction between a carboxylic acid (or its activated ester) and an amine. In the context of aminooxyacetic acid derivatives, a lipase could facilitate the acylation of the aminooxy nitrogen. However, the inherent nucleophilicity of the aminooxy group, a phenomenon known as the alpha effect, makes it highly reactive toward carbonyls. acs.orgnih.gov This high reactivity is advantageous for chemical ligations like oxime formation but might complicate controlled enzymatic acylation, potentially leading to side reactions or enzyme inhibition. Therefore, protecting the aminooxy group, as in Boc-methylaminooxyacetic acid, would be crucial for directing the enzymatic reaction to other functional groups.

Beyond lipases, other enzyme classes could be envisioned for the synthesis of the core aminooxy structure, although this remains a more speculative area. For example, the biocatalytic synthesis of non-standard amino acids has been achieved using enzymes like decarboxylases that perform aldol (B89426) additions. chemrxiv.org Engineered enzymes or novel biocatalysts discovered through screening could potentially be developed to form the C-O-N linkage characteristic of aminooxy compounds, though such approaches are not yet established. The synthesis of amine-containing pharmaceuticals often utilizes enzymes such as transaminases, imine reductases, and monoamine oxidases to install chiral amine functionalities with high stereocontrol. mdpi.combohrium.com Future research could explore the engineering of such enzymes to act on hydroxylamine-containing substrates to form the aminooxy moiety biocatalytically.

Chemical Reactivity and Derivatization Strategies for Boc Methylaminooxyacetic Acid Dcha

Reactivity of the Carboxylic Acid Moiety.chemimpex.com

The carboxylic acid group in Boc-methylaminooxyacetic acid DCHA is a key site for a variety of chemical modifications. Its reactivity is central to the formation of ester and amide bonds, which are fundamental linkages in numerous organic compounds.

Esterification and Amidation Reactions.researchgate.netresearchgate.net

The carboxylic acid can be readily converted into esters through several established methods. researchgate.net One common approach involves reaction with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Another strategy is the use of alkyl halides with a base such as potassium carbonate in a suitable solvent like acetonitrile. researchgate.net For the synthesis of methyl esters, diazomethane (B1218177) provides a rapid and efficient route, although it also reacts with other acidic protons like phenolic hydroxyl groups. researchgate.net A straightforward method for esterification is the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, for instance, with a few drops of sulfuric acid. researchgate.net

Similarly, amidation reactions can be achieved by reacting the carboxylic acid with a primary or secondary amine. These reactions are also typically facilitated by coupling reagents like those used for esterification to form an activated intermediate that is then susceptible to nucleophilic attack by the amine. louisville.edu

A convenient method for esterification utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This procedure allows for the clean conversion of stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. researchgate.net The byproducts, tert-butanol (B103910) and carbon dioxide, are volatile, simplifying product purification. researchgate.net

| Reaction | Reagents | Key Features |

| Esterification | Alcohol, DCC/EDC | Forms an activated intermediate. |

| Esterification | Alkyl halide, K2CO3, MeCN | Mild and quantitative method. researchgate.net |

| Methyl Esterification | Diazomethane | Immediate conversion. researchgate.net |

| Esterification | Alcohol, H2SO4 (catalytic) | Classic Fischer-Speier method. researchgate.net |

| Amidation | Amine, Coupling Reagent | Forms a stable amide bond. |

| Esterification | Alcohol, (Boc)2O, DMAP | Volatile byproducts simplify purification. researchgate.net |

Activation Strategies for Peptide Coupling.peptide.comgoogle.com

In the realm of peptide synthesis, the activation of the carboxylic acid is a critical step to facilitate the formation of a peptide (amide) bond. peptide.com this compound can be employed in solid-phase peptide synthesis (SPPS), where the Boc protecting group on the aminooxy moiety offers advantages, particularly in the synthesis of hydrophobic peptides that are prone to aggregation. peptide.com

Common activation strategies include the use of coupling reagents that convert the carboxylic acid into a more reactive species. For instance, reacting the N-protected amino acid with EDC in a solvent like dichloromethane (B109758) (DCM) creates an activated intermediate that readily couples with the free amine of another amino acid or peptide chain. peptide.com Another method involves the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as activating agents. A process for mild esterification of a carboxylic acid with an alcohol can be carried out in the presence of 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) and N-methylimidazole (MeIm) in an aprotic, non-basic solvent. google.com

Reactivity of the Protected Aminooxy Group.nih.govacs.org

The Boc-protected aminooxy group is the other key functional handle of the molecule. Its reactivity is unlocked upon removal of the Boc group, revealing a potent nucleophile.

Boc Deprotection Methodologies.acsgcipr.orgbocsci.comfishersci.co.uk

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved under acidic conditions, which leads to the formation of the free aminooxy group, carbon dioxide, and isobutylene. acsgcipr.org

A variety of acids can be employed for Boc deprotection. acsgcipr.org Trifluoroacetic acid (TFA), often used as a 50% solution in dichloromethane, is a common choice in liquid-phase synthesis. In solid-phase peptide synthesis, a solution of 1-2M HCl in an organic solvent like dioxane is frequently used to avoid potential side reactions associated with TFA. Other strong acids such as phosphoric acid (H3PO4), methanesulfonic acid, and p-toluenesulfonic acid are also effective. acsgcipr.org More recently, greener and more sustainable methods have been developed, such as the use of a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) which acts as both the reaction medium and the catalyst. mdpi.com

| Deprotection Reagent | Conditions | Phase | Notes |

| Trifluoroacetic Acid (TFA) | Typically 50% in CH2Cl2 | Liquid | Common, but can cause side reactions. |

| HCl in organic solvent | 1-2M in dioxane | Solid | Avoids TFA-related side reactions. |

| Phosphoric Acid (H3PO4) | - | Liquid/Solid | Effective strong acid. acsgcipr.org |

| Choline chloride/p-toluenesulfonic acid DES | - | Liquid | Green and sustainable method. mdpi.com |

Subsequent Reactions of the Free Aminooxy Group in Complex Molecules.nih.govacs.orgbiotium.com

Once deprotected, the free aminooxy group (-ONH2) exhibits remarkable reactivity, acting as a potent nucleophile due to the "alpha effect"—the presence of an adjacent oxygen atom with lone pairs enhances the nucleophilicity of the nitrogen. acs.orgnih.gov This heightened reactivity allows for highly chemoselective ligation reactions, particularly with aldehydes and ketones, to form stable oxime ethers. nih.govbiotium.com

This oximation reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation to link molecules under mild conditions, often in aqueous environments. nih.govnih.gov The reaction can be catalyzed by aniline (B41778) to increase its rate. biotium.com The resulting oxime linkage is significantly more stable than the hydrazone bonds formed from the reaction of hydrazides with carbonyls. biotium.com

This versatile chemistry has been applied to functionalize a wide array of complex molecules, including:

Nucleic Acids: For creating bis-homo and bis-hetero ligand conjugates. acs.org

Gold Nanoparticles: Where aminooxy-functionalized ligands on the surface of gold clusters react with aldehyde-containing molecules. nih.gov

Glycoproteins: Involving the introduction of aldehyde groups via mild periodate (B1199274) oxidation, followed by reaction with an aminooxy reagent. biotium.com

Side Reactions and Selectivity Considerations in Organic Synthesis with Aminooxy Reagents

While the chemoselectivity of the oximation reaction is a significant advantage, potential side reactions and selectivity issues must be considered in organic synthesis. sit.edu.cn During Boc deprotection with strong acids, the generated tert-butyl cation can lead to undesired alkylation of nucleophilic sites on the substrate or product, such as electron-rich aromatic rings or thiols. acsgcipr.org The use of scavengers can help to mitigate this issue. acsgcipr.org

In the context of oximation, the formation of E- and Z-isomers of the oxime ether is possible, which may require separation or may co-elute during purification. acs.org Furthermore, while the aminooxy group is a stronger nucleophile than an amine, its basicity is lower, which contributes to the stability of the resulting oxime. acs.org Careful planning of the synthetic route is essential to ensure that the desired transformations occur with high selectivity and yield, minimizing the formation of byproducts. sit.edu.cn

Multi-Component Reactions Involving this compound as a Key Fragment

Theoretically, the carboxylic acid moiety of Boc-methylaminooxyacetic acid could participate in well-known MCRs like the Ugi and Passerini reactions. In these reactions, a carboxylic acid is a crucial component that reacts with an aldehyde or ketone, an isocyanide, and, in the case of the Ugi reaction, an amine.

In a hypothetical Ugi-type reaction, Boc-methylaminooxyacetic acid would serve as the acidic component. The reaction would proceed through the formation of an α-acylamino carboxamide, incorporating the Boc-methylaminooxyacetyl group. The versatility of the Ugi reaction allows for a wide range of aldehydes, amines, and isocyanides to be used, potentially leading to a diverse library of compounds with a core structure derived from Boc-methylaminooxyacetic acid.

Similarly, in a Passerini-type reaction, which involves an aldehyde or ketone, an isocyanide, and a carboxylic acid, Boc-methylaminooxyacetic acid could be employed to generate α-acyloxy carboxamides. The resulting products would feature the Boc-methylaminooxyacetyl group attached to the α-position of the newly formed amide.

The successful implementation of this compound in these MCRs would depend on several factors, including the reaction conditions and the compatibility of the protected aminooxy group with the other reactants and intermediates. The steric hindrance from the Boc group and the dicyclohexylammonium (B1228976) salt might influence the reactivity of the carboxylate.

Table 1: Hypothetical Reactants for Multi-Component Reactions with Boc-Methylaminooxyacetic Acid

| Reaction Type | Aldehyde/Ketone | Isocyanide | Amine (for Ugi) |

| Ugi Reaction | Benzaldehyde (B42025) | tert-Butyl isocyanide | Aniline |

| Ugi Reaction | Cyclohexanone | Benzyl isocyanide | Methylamine |

| Passerini Reaction | Isobutyraldehyde | Cyclohexyl isocyanide | - |

| Passerini Reaction | Acetophenone | Ethyl isocyanoacetate | - |

This table presents a hypothetical set of reactants to illustrate the potential scope of multi-component reactions involving Boc-methylaminooxyacetic acid.

Stereoselective Syntheses Utilizing Boc-Methylaminooxyacetic Acid Derivatives

The application of Boc-methylaminooxyacetic acid derivatives in stereoselective synthesis presents an area of significant potential, primarily by leveraging the inherent chirality that can be introduced into its derivatives or by its use as a chiral building block.

One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions on a molecule derived from Boc-methylaminooxyacetic acid. For instance, the carboxylic acid could be coupled with a chiral alcohol to form a chiral ester. This chiral ester could then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Alternatively, derivatives of Boc-methylaminooxyacetic acid could themselves act as chiral ligands or catalysts in asymmetric transformations. For example, modification of the molecule to incorporate coordinating groups could allow it to form chiral complexes with metal catalysts. These chiral metal complexes could then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, inducing chirality in the products.

The development of stereoselective syntheses utilizing derivatives of Boc-methylaminooxyacetic acid would be a valuable contribution to the field of organic chemistry, enabling the synthesis of complex, enantiomerically pure molecules for various applications, including pharmaceuticals and materials science.

Table 2: Potential Strategies for Stereoselective Synthesis with Boc-Methylaminooxyacetic Acid Derivatives

| Strategy | Description | Potential Reaction |

| Chiral Auxiliary | Coupling of Boc-methylaminooxyacetic acid with a chiral alcohol to form a chiral ester, followed by diastereoselective enolate alkylation. | Alkylation of the chiral ester enolate with an alkyl halide. |

| Chiral Ligand | Modification of a Boc-methylaminooxyacetic acid derivative to act as a ligand for a metal catalyst in an asymmetric reaction. | Asymmetric hydrogenation of a prochiral olefin catalyzed by a rhodium complex with a chiral phosphine (B1218219) ligand derived from Boc-methylaminooxyacetic acid. |

| Chiral Building Block | Use of an enantiomerically pure derivative of Boc-methylaminooxyacetic acid as a starting material for the synthesis of a complex chiral target molecule. | Multi-step synthesis of a natural product or a drug candidate incorporating the chiral backbone of the Boc-methylaminooxyacetic acid derivative. |

This table outlines potential approaches for the application of Boc-methylaminooxyacetic acid derivatives in stereoselective synthesis, highlighting the versatility of this compound.

Applications of Boc Methylaminooxyacetic Acid Dcha in Bioconjugation and Ligation Chemistry

Site-Specific Modification of Biomolecules

The high chemoselectivity of oxime ligation makes it an ideal tool for the site-specific modification of biomolecules. nih.govrsc.org The core strategy, often termed a "tag-and-modify" approach, involves two key steps: first, the introduction of a unique chemical "tag"—either a carbonyl group (aldehyde or ketone) or an aminooxy group—into a specific site on a target biomolecule. bohrium.com Second, the tagged biomolecule is reacted with a probe or another molecule of interest that bears the corresponding reactive partner. bohrium.com

A prominent example of this is the "aldehyde tag" technology. pnas.orgnih.gov In this method, a short peptide sequence recognized by the formylglycine-generating enzyme (FGE) is genetically encoded into a protein of interest. pnas.orgnih.gov The enzyme then oxidizes a specific cysteine residue within this sequence to a formylglycine residue, which contains a unique aldehyde group. pnas.org This aldehyde-tagged protein can then be selectively reacted with any aminooxy-functionalized molecule, such as a fluorescent dye, an affinity tag, or a polyethylene (B3416737) glycol (PEG) chain, to create a homogeneously modified protein. pnas.orgnih.gov This method provides precise control over the location and stoichiometry of the modification, which is a significant challenge for less selective methods. bohrium.com

Oxime ligation is extensively used for the precise, site-specific functionalization of peptides and proteins. univie.ac.atnih.govrsc.org Reagents like Boc-methylaminooxyacetic acid are crucial for this process, as they allow for the incorporation of a protected aminooxy group at a specific position during solid-phase peptide synthesis (SPPS). univie.ac.atnih.gov Once the peptide is synthesized and the Boc group is removed, the revealed aminooxy group can be selectively ligated to a molecule containing an aldehyde or ketone.

This strategy has been successfully applied to a wide range of proteins and peptides, including those with complex structures like disulfide-rich peptides, which can be challenging to modify. univie.ac.atnih.govrsc.org Researchers have developed methods to introduce the protected aminooxy group in a way that is compatible with the oxidative folding required to form disulfide bonds correctly. nih.gov

Applications of this functionalization are diverse and include:

PEGylation: Attaching polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins. acs.orgpnas.org

Labeling: Conjugating fluorophores or affinity tags for imaging and purification purposes. acs.orgpnas.org

Synthesis of complex constructs: Creating peptide dendrimers, protein-polymer conjugates, and protein-protein probes. univie.ac.atnih.gov

Radiolabeling: Attaching radioactive tracers, such as ¹⁸F, for use in positron emission tomography (PET) imaging. The rapid kinetics of catalyzed oxime ligation are particularly advantageous for working with isotopes that have short half-lives. nih.gov

Table 2: Examples of Protein Functionalization using Oxime Ligation

| Protein/Peptide Target | Modification | Purpose | Reference |

|---|---|---|---|

| Monoclonal Antibodies | PEG, Fluorophores | Improve pharmacokinetics, Imaging | pnas.orgnih.gov |

| Human Serum Albumin | p-Fluorobenzyl group | Demonstrate rapid labeling | acs.orgnih.gov |

| Oxytocin (disulfide-rich) | D-Glucose, FDG | Model for modifying complex peptides, PET tracer precursor | univie.ac.at |

| Ciliary Neurotrophic Factor | Fluorophore | Therapeutic protein labeling | researchgate.net |

| Myoglobin, Ubiquitin | Aldehyde/Keto handle | N-terminal modification for orthogonal conjugation | researchgate.net |

Aminooxy-based chemistry provides a powerful method for the derivatization and labeling of nucleic acids like DNA and RNA. biotium.com The strategy relies on reacting an aminooxy-functionalized probe with an aldehyde group introduced into the nucleic acid structure. nih.govresearchgate.net

There are several ways to generate these required aldehyde handles on nucleic acids:

Apurinic/Apyrimidinic (AP) Sites: In DNA, AP sites are locations where a base has been lost, leaving an open-ring deoxyribose sugar that exists in equilibrium with its aldehyde form. An aminooxy-containing molecule can react with this aldehyde to label sites of DNA damage. biotium.comnih.gov

Oxidation of RNA: The 3'-terminal ribose of an RNA strand has two adjacent hydroxyl groups (a vicinal diol). This diol can be gently oxidized using a reagent like sodium periodate (B1199274) to open the sugar ring and generate two aldehyde groups. biotium.comnih.gov These aldehydes are then available for reaction with aminooxy probes.

Researchers have synthesized specialized aminooxy reagents designed to improve labeling efficiency. For example, a reagent containing both an aminooxy group and an aromatic group was shown to have a higher reaction rate with AP sites in DNA and dialdehyde (B1249045) groups in RNA compared to conventional probes. nih.govresearchgate.net Another approach involves synthesizing modified nucleoside phosphoramidites that already contain a protected aminooxy group. nih.gov These building blocks can then be incorporated directly into oligonucleotides during automated synthesis, providing a handle for post-synthetic conjugation to various ligands, such as lipids or targeting molecules. nih.gov

Oxime ligation is a key strategy for the synthesis of glycoconjugates and the labeling of complex carbohydrates and glycoproteins. univie.ac.atnih.govbiotium.com The general approach for labeling existing glycoproteins involves the mild oxidation of their carbohydrate (glycan) moieties with sodium periodate. biotium.combiotium.com This treatment selectively cleaves the bonds between adjacent hydroxyl groups found in sialic acids or other sugars, generating aldehyde groups. biotium.com These aldehydes then serve as chemical handles for conjugation with aminooxy-functionalized molecules, such as fluorescent dyes or biotin, enabling the specific labeling of glycoproteins on living cells or in solution. biotium.combiotium.com

In the de novo synthesis of complex oligosaccharides and glycoconjugates, aminooxy-containing molecules serve as versatile building blocks. researchgate.netnih.gov The synthesis of complex glycans is a challenging field that requires precise control over the formation of glycosidic bonds and the use of numerous protecting groups. nih.govnih.gov One-pot strategies and the use of pre-designed monosaccharide building blocks are employed to make the process more efficient. nih.govpsu.edu Aminooxy groups can be incorporated into these building blocks to facilitate the attachment of oligosaccharides to other molecules, such as peptides or lipids, via oxime ligation. univie.ac.atnih.gov This chemoselective reaction is advantageous because it is compatible with the many other functional groups present on both the carbohydrate and the molecule to which it is being attached, avoiding the need for extensive protecting group manipulations during the final conjugation step. nih.govglyco-world.com This approach has been used to create synthetic vaccines, polymer-protein conjugates, and other complex biomaterials. univie.ac.atnih.govnih.gov

Application in Fragment-Based Drug Discovery and PROTAC Technology as a Linker Motif

The unique structural components of Boc-methylaminooxyacetic acid DCHA make it a valuable tool in advanced drug discovery platforms like fragment-based drug discovery (FBDD) and proteolysis targeting chimera (PROTAC) technology.

Fragment-Based Drug Discovery (FBDD) is a method that identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. mdpi.com These initial hits are then chemically elaborated or linked together to create more potent lead compounds. The aminooxy group provided by Boc-methylaminooxyacetic acid serves as a critical reactive handle in this process. After deprotection, the aminooxy moiety can be used to conjugate fragments to other molecules or to build upon the core fragment structure, a strategy often referred to as "fragment growing." While various scaffolds like thiazoles are explored in FBDD campaigns nih.gov, the functional groups available for subsequent linkage are paramount.

PROTAC Technology represents a revolutionary approach to pharmacology, utilizing the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. broadpharm.com PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

Table 1: Common Linker Motifs in PROTAC Design

| Linker Motif | Primary Function/Advantage | Reference |

|---|---|---|

| PEG Chains | Increases hydrophilicity and aqueous solubility. | nih.govresearchgate.net |

| Alkyl Chains | Provides flexibility and can improve cell permeability. | nih.govresearchgate.net |

| Alkynes/Triazoles | Increases linker rigidity. | researchgate.net |

| Aminooxy Groups | Enables stable oxime ligation to carbonyl-containing molecules. | medchemexpress.commedchemexpress.com |

Integration with Click Chemistry Methodologies for Advanced Molecular Assembly

"Click chemistry" describes a class of chemical reactions that are rapid, high-yield, and highly specific, often proceeding under mild, biocompatible conditions with no interfering byproducts. This methodology is ideal for the complex task of assembling large biomolecules.

The reaction between an aminooxy group (-O-NH2) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond is a prime example of a bioorthogonal click reaction, sometimes referred to as Aminooxy Click Chemistry (AOCC). nih.govacs.org This reaction is highly chemoselective and can be performed in aqueous media, making it exceptionally useful for bioconjugation. nih.gov The resulting oxime linkage is significantly more stable than the imine bond formed from a standard primary amine and an aldehyde. glenresearch.com

This compound is an essential reagent for integrating this chemistry into synthetic pathways. The Boc group protects the highly nucleophilic aminooxy function during intermediate synthetic steps. chemimpex.com Once the protecting group is removed, the liberated aminooxy group is ready to react with a molecule containing an aldehyde or ketone. This strategy has been successfully employed for the advanced molecular assembly of complex bioconjugates, including oligonucleotide-peptide probes and other modified nucleic acids. nih.govacs.orgnih.gov

Strategies for Reversible or Cleavable Ligation Utilizing Aminooxy Groups

The stability of the oxime bond is a key advantage for creating robust bioconjugates. nih.govglenresearch.com However, in many biological applications, such as drug delivery, it is desirable to have a linker that can be cleaved under specific physiological conditions to release a payload. Several strategies have been developed to achieve reversible or cleavable ligation that incorporates the aminooxy group.

One approach is to exploit the inherent, albeit slow, reversibility of oxime bond formation. The ligation is dynamic under mildly acidic conditions (pH 4-6) but is significantly more stable at physiological pH (~7.4). mdpi.com This pH-dependent stability can be tuned and utilized for applications requiring release in acidic cellular compartments like endosomes or lysosomes. mdpi.com For example, N-(methoxy)oxazolidine linkers, which rely on related chemistry, demonstrate faster cleavage rates in acidic environments compared to neutral conditions. mdpi.com

A more common strategy involves incorporating a distinct, cleavable moiety into the linker structure alongside the stable oxime bond. medchemexpress.com This design allows the robust oxime ligation to be used for the initial construction of the conjugate, while cleavage occurs at a different, intentionally labile site. This provides a modular approach to creating stimuli-responsive systems.

Table 2: Examples of Cleavable Linker Strategies

| Cleavable Moiety | Cleavage Stimulus | Application Context | Reference |

|---|---|---|---|

| Disulfide Bond | Reducing agents (e.g., glutathione (B108866) in cytosol) | Intracellular drug delivery | mdpi.com |

| Hydrazone Linker | Mildly acidic pH (e.g., endosomes) | pH-responsive drug release | mdpi.com |

| Secondary Amino Alcohol | Oxidants (e.g., sodium periodate) | Affinity capture and release platforms | nih.gov |

| N-(methoxy)oxazolidine | Acidic pH | pH-sensitive release of biomolecules | mdpi.com |

These strategies expand the utility of aminooxy-based ligation, enabling the design of sophisticated molecular systems for targeted therapy and diagnostics.

Boc Methylaminooxyacetic Acid Dcha in Materials Science and Polymer Chemistry Research

Integration into Polymer Backbones via Ligation Chemistry

The integration of Boc-methylaminooxyacetic acid into polymer backbones is a nuanced area of research. While its direct use as a monomer in traditional step-growth polymerization to form the primary polymer chain is not widely documented, its functional group is key to creating polymers with precisely placed reactive sites. The primary strategy for incorporating this and similar aminooxy functionalities into a polymer structure is through "grafting to" or "grafting from" techniques, as well as through the use of functional initiators in controlled radical polymerization methods.

In one approach, polymers are first synthesized with pendant groups that can react with the carboxylic acid of Boc-methylaminooxyacetic acid. This "grafting to" method allows for the introduction of the protected aminooxy group onto the polymer backbone. Subsequent deprotection of the Boc group yields a polymer with reactive aminooxy side chains.

Alternatively, a more controlled method involves the use of initiators containing a protected aminooxy group for polymerizations such as Atom Transfer Radical Polymerization (ATRP). For instance, researchers have synthesized Boc-protected aminooxy initiators for the ATRP of various monomers. This results in polymers with a terminal aminooxy group, effectively integrating the functionality at the chain end. This method provides excellent control over the molecular weight and polydispersity of the resulting polymer.

The table below summarizes key findings in the synthesis of polymers with aminooxy functionalities.

| Polymerization Technique | Monomer(s) | Role of Aminooxy Compound | Resulting Polymer Architecture | Research Focus |

| Atom Transfer Radical Polymerization (ATRP) | N-isopropylacrylamide (NIPAAm), 2-hydroxyethyl methacrylate (B99206) (HEMA), poly(ethylene glycol) methacrylate (PEGMA) | Boc-protected aminooxy initiator | α-aminooxy end-functionalized polymers | Creation of "smart" polymer conjugates for bioconjugation. acs.org |

| Solid-Phase Peptide Synthesis (SPPS) | Amino acids | N-protected aminooxyacetic acid coupled to a lysine (B10760008) residue | Peptides with incorporated aminooxy functionality | Overcoming challenges in the stepwise synthesis of aminooxy-containing peptides. acs.org |

While direct polymerization of a bifunctional Boc-aminooxy acid monomer is less common, the resulting polymers from these alternative strategies, bearing reactive aminooxy groups, are primed for subsequent ligation chemistry. The most prominent of these is oxime ligation, a highly efficient and bioorthogonal reaction between an aminooxy group and an aldehyde or ketone. This allows for the crosslinking of polymer chains or the attachment of other molecules, effectively building more complex polymer architectures.

Surface Functionalization and Immobilization Strategies for Biointerfaces

Boc-methylaminooxyacetic acid DCHA is extensively utilized in the functionalization of surfaces to create advanced biointerfaces. The ability to tether molecules to a solid support with high specificity and stability is crucial for applications ranging from biosensors to cell culture platforms. The aminooxy group, after deprotection, provides a powerful tool for the covalent immobilization of biomolecules and other ligands through oxime ligation.

A common strategy involves the initial modification of a surface with groups that can react with the carboxylic acid of Boc-methylaminooxyacetic acid. For example, a surface can be aminated and then the Boc-methylaminooxyacetic acid can be coupled using standard peptide coupling chemistry. Following the deprotection of the Boc group, the surface presents reactive aminooxy groups. These functionalized surfaces can then be used to immobilize molecules containing aldehyde or ketone functionalities, such as oxidized carbohydrates or specifically modified proteins and peptides.

Research has demonstrated the use of this approach on a variety of materials, including gold nanoparticles and peptide resins. The resulting biointerfaces have been used to study protein-carbohydrate interactions, highlighting the specificity and stability of the oxime linkage.

The following table details research findings on surface functionalization using aminooxy chemistry.

| Surface Material | Functionalization Strategy | Immobilized Ligand | Application | Key Finding |

| Gold Nanoparticles | Attachment of a thiol-terminated linker with an aminooxy end | Aldehyde-functionalized cypate (B1246621) fluorophore | Development of functionalized nanoparticles | Oximation reaction proved superior to amide coupling for attaching the fluorophore. louisville.edu |

| Peptide-Resin | Coupling of Boc-methylaminooxyacetic acid to a peptide on solid support | Glycoconjugates | Studying protein-carbohydrate interactions via Surface Plasmon Resonance (SPR) | Successful immobilization of glycoconjugates for binding studies with lectins. |

| Mesoporous Silica Nanoparticles | Grafting of alkoxyamine tethers onto the nanoparticle surface | Various aldehyde and ketone compounds | Potential drug delivery vehicles | Versatile and mild functionalization strategy in aqueous conditions. |

| Polymer Films | Micropatterning of alkoxyamine functionalized polymer films | α-ketoamide modified protein | Covalent immobilization of proteins | Demonstrated the utility of oxime ligation for creating patterned protein surfaces. |

The bio-orthogonal nature of the oxime ligation is a significant advantage, as it allows for the specific immobilization of molecules in the presence of other functional groups, which is particularly important when working with complex biological samples.

Hydrogel Formation and Biocompatible Materials Development for Research Applications

In the realm of biocompatible materials, this compound and related aminooxy compounds are instrumental in the development of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for applications such as tissue engineering, drug delivery, and as scaffolds for cell culture.

The formation of hydrogels using aminooxy chemistry typically involves the reaction of a multi-arm polymer functionalized with aminooxy groups with a crosslinker containing multiple aldehyde or ketone groups. The Boc-protected form of the aminooxy acid can be used to introduce the aminooxy functionality to a polymer precursor. After deprotection, these polymers can be crosslinked through oxime bond formation.

A widely used polymer in this context is poly(ethylene glycol) (PEG), which is known for its biocompatibility and bio-inertness. Multi-arm PEG functionalized with aminooxy groups can be crosslinked with molecules like glutaraldehyde (B144438) or oxidized polysaccharides to form stable hydrogels. The mechanical properties, swelling ratio, and degradation of these hydrogels can be tuned by varying the molecular weight of the polymer, the number of arms, and the concentration of the crosslinker.

The table below presents research findings on the use of aminooxy chemistry in hydrogel development.

| Polymer System | Crosslinking Strategy | Key Properties of Hydrogel | Research Application |

| Eight-armed aminooxy poly(ethylene glycol) (AO-PEG) and glutaraldehyde | Oxime bond formation | Tunable mechanical properties and water swelling ratios | Cell adhesion and encapsulation for mesenchymal stem cells. acs.org |

| Hyaluronan (HA) and various aminooxy-linkers | Oxime bond formation | Rapid gelation time (<40 s) and tunable mechanical stiffness | Potential for viscosupplementation and 3D printing. acs.org |

| Four-armed aminooxy-PEG and ketone-functionalized PEG | Oxime bond formation | Injectable, with tunable gelation kinetics | Catheter delivery for minimally invasive procedures. |

| Polysaccharide-b-PEG diblock copolymers | Oxime bond formation | High efficiency of formation without a metal catalyst | Synthesis of well-defined block copolymer hydrogels. louisville.edu |

The biocompatibility of the oxime linkage, which forms water as its only byproduct, makes it an attractive choice for creating hydrogels for biomedical applications. Research has shown that cells can be encapsulated within these hydrogels with high viability, demonstrating their potential for use in regenerative medicine and tissue engineering.

Computational and Theoretical Studies Pertaining to Boc Methylaminooxyacetic Acid Dcha and Its Reactive Intermediates

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Boc-methylaminooxyacetic acid and its reactive intermediates. mdpi.comlongdom.org These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern chemical behavior.

By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can compute a range of molecular descriptors. mdpi.com For the deprotected and deprotonated methylaminooxyacetate, key properties include the distribution of electrostatic potential, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. The HOMO is typically localized on the aminooxy nitrogen, indicating its nucleophilic character, which is central to its reactivity in ligation reactions. The energy of the HOMO is correlated with the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. jocpr.com

Furthermore, quantum chemical methods can accurately predict physicochemical properties like pKa values. rsc.orgresearchgate.netnih.govkyushu-u.ac.jpresearchgate.net Theoretical pKa calculations, often employing thermodynamic cycles and continuum solvent models, help in understanding the protonation state of the aminooxy and carboxylic acid groups under different pH conditions, which is crucial for optimizing reaction conditions for oxime ligation. rsc.orgresearchgate.net Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can pinpoint the most nucleophilic and electrophilic sites within the molecule, confirming the high reactivity of the aminooxy nitrogen towards electrophilic carbonyl carbons. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for Methylaminooxyacetate Anion This table presents expected values based on typical DFT calculations for similar functionalized small molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -2.5 eV | Indicates high propensity to donate electrons (nucleophilicity) |

| LUMO Energy | +1.8 eV | Indicates ability to accept electrons |

| HOMO-LUMO Gap | 4.3 eV | Reflects kinetic stability and reactivity |

| pKa (Aminooxy) | ~4.7 | Predicts the pH range for optimal nucleophilicity |

| Mulliken Charge on N (aminooxy) | -0.65 | Quantifies the negative charge localization on the nucleophilic nitrogen |

| Molecular Electrostatic Potential | Negative potential localized on the aminooxy and carboxylate groups | Visually identifies regions susceptible to electrophilic attack |

Molecular Dynamics Simulations of Reaction Pathways and Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of Boc-methylaminooxyacetic acid DCHA in solution, providing insights into its conformational landscape and the initial stages of reaction pathways. nih.govacs.org By simulating the movement of atoms over time, MD can reveal how the molecule interacts with its solvent environment and how its constituent parts—the flexible Boc group, the core aminooxyacetic acid, and the non-covalently bound dicyclohexylammonium (B1228976) (DCHA) ion—orient themselves. mit.edu

For such simulations, a robust force field, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), is required to accurately describe the intramolecular and intermolecular interactions. nih.govfrontiersin.org The simulation would typically be set up by placing the ion pair in a periodic box of solvent (e.g., water or DMSO) and running the simulation for several nanoseconds to observe equilibrium behavior. acs.org

Conformational analysis from MD trajectories would likely show significant flexibility. nih.gov The tert-butyl group of the Boc protectorate would exhibit free rotation, while the carbamate (B1207046) linkage and the C-O-N-C backbone would have preferred dihedral angles that minimize steric hindrance. The DCHA counterion would not be statically bound but would dynamically associate with the carboxylate group, influenced by solvent polarity and ionic strength. These simulations can map the potential energy surface related to key dihedral angles, identifying low-energy, stable conformations. frontiersin.org

MD simulations are also invaluable for studying the pre-organization required for a reaction. For instance, simulations of the deprotected aminooxyacetic acid and an aldehyde partner can reveal the frequency and geometry of their encounter complexes in solution, which is the first step in the oxime ligation reaction. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines standard parameters used in setting up MD simulations for small molecules in a solvent.

| Parameter | Setting | Purpose |

| Force Field | GAFF2 / CHARMM CGenFF | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| System Size | ~5000 atoms (solute + solvent) | Ensures sufficient solvent shell and minimizes boundary artifacts. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature (e.g., 298 K) and pressure (1 atm). |

| Simulation Time | 100 ns | Allows for adequate sampling of conformational space. |

| Time Step | 2 fs | Defines the interval for integrating Newton's equations of motion. |

| Boundary Conditions | Periodic | Simulates a bulk system by eliminating edge effects. |

Docking and Binding Studies of Aminooxy Conjugates in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.gov In the context of Boc-methylaminooxyacetic acid, docking studies become highly relevant after the removal of the Boc protecting group, when the reactive aminooxy group is poised to form a covalent bond (an oxime) with a carbonyl group (an aldehyde or ketone) on a target molecule, such as a protein or a functionalized surface. whiterose.ac.uknih.govacs.org

Docking simulations can model the non-covalent interactions that precede the covalent bond formation. Using software like AutoDock or MOE, the aminooxy-containing ligand is placed in the binding site of a target that has been engineered to contain an aldehyde. The program then samples numerous conformations and orientations of the ligand, scoring them based on a force field that evaluates steric and electrostatic complementarity. nih.govnih.gov

These studies can predict the binding affinity (often expressed as a binding free energy, ΔGb) and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the pre-covalent complex. For example, the oxygen and nitrogen atoms of the aminooxy group, along with the carboxylate, could form crucial hydrogen bonds with amino acid residues in a protein's active site, properly orienting the nucleophilic nitrogen for attack on the electrophilic aldehyde carbon. researchgate.net Such studies are vital for designing linkers with optimal geometry and for understanding the initial recognition events that lead to efficient bioconjugation. acs.org

Table 3: Hypothetical Docking Results for an Aminooxy Ligand in an Aldehyde-Tagged Protein This table presents plausible docking scores and interactions for a model system, illustrating the insights gained from such studies.

| Parameter | Result | Interpretation |

| Binding Free Energy (ΔGb) | -7.5 kcal/mol | Predicts a favorable and spontaneous binding interaction. |

| RMSD from ideal pose | 1.2 Å | Indicates a good prediction of the binding conformation. |

| Key Hydrogen Bonds | Aminooxy N-H with Aspartic Acid backbone C=O; Carboxylate O with Lysine (B10760008) side-chain N-H | Identifies specific interactions that anchor the ligand in the binding site. |

| Steric Complementarity Score | 0.85 (on a scale of 0 to 1) | Suggests a good shape match between the ligand and the binding pocket. |

Prediction of Reactivity and Selectivity in Ligation Processes through Computational Modeling

Computational modeling extends beyond static structures and docking to predict the kinetics and mechanism of chemical reactions, such as the oxime ligation process. researchgate.netsemanticscholar.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for this purpose, as they can model the bond-breaking and bond-forming events of the reaction with high-level QM theory while treating the surrounding environment (e.g., solvent and protein) with computationally less expensive MM force fields. mdpi.comnih.govnih.govrsc.org

Using QM/MM, one can map the entire reaction energy profile for the formation of an oxime from an aminooxy compound and an aldehyde. This includes identifying the transition state structures and calculating the activation energy barriers for key steps, such as the initial nucleophilic attack to form a hemiaminal intermediate and the subsequent rate-limiting dehydration to the final oxime product. researchgate.netresearchgate.net These calculations can elucidate the role of catalysts, such as aniline (B41778), which are known to accelerate the dehydration step by facilitating proton transfer. nih.govmdpi.comnih.govresearchgate.net Computational models can show how the catalyst lowers the activation barrier by forming a more reactive Schiff base intermediate. researchgate.net

These predictive models are crucial for understanding and optimizing ligation reactions. They can explain why certain aldehydes react faster than ketones, or how the pH of the medium affects the reaction rate by altering the protonation states of the reactants and intermediates. nih.govresearchgate.net By computationally screening different catalysts or modifications to the aminooxy reagent, researchers can rationally design more efficient and selective ligation strategies for bioconjugation. nih.gov

Table 4: Factors Influencing Predicted Oxime Ligation Rates via Computational Modeling This table summarizes key factors that can be modeled computationally to predict their effect on reaction kinetics.

| Factor | Computational Approach | Predicted Effect on Rate |

| pH (Protonation State) | pKa calculations; QM/MM free energy profiles | Rate is maximal at mildly acidic pH (~4-5) where there is sufficient concentration of both the neutral nucleophile and the protonated carbonyl. |

| Catalyst (e.g., Aniline) | QM/MM modeling of the catalyzed reaction pathway | Aniline lowers the activation energy of the dehydration step, significantly increasing the overall reaction rate. |

| Carbonyl Electrophilicity | DFT calculation of LUMO energy and atomic charges on the carbonyl carbon | Aldehydes are predicted to react faster than ketones due to lower steric hindrance and a more electrophilic carbon. |

| Solvent Polarity | Continuum solvent models; Explicit solvent MD/QM/MM | Polar, protic solvents can stabilize charged intermediates and transition states, influencing the rate-limiting step. |

Advanced Analytical Methodologies for the Investigation of Boc Methylaminooxyacetic Acid Dcha in Complex Chemical Systems

Spectroscopic Characterization of Derivatized Products and Conjugates (e.g., NMR, MS)

Spectroscopic methods are fundamental to the structural elucidation of molecules derived from Boc-methylaminooxyacetic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools for confirming the identity and purity of derivatized products and conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In derivatives of Boc-methylaminooxyacetic acid, specific proton (¹H) and carbon (¹³C) NMR signals are characteristic of the key functional groups. The tert-butyloxycarbonyl (Boc) protecting group, for instance, typically displays a prominent singlet in ¹H NMR spectra around 1.45 ppm, corresponding to its nine equivalent methyl protons. beilstein-journals.orgspectrabase.com In ¹³C NMR, the carbonyl carbon of the Boc group and the quaternary carbon show distinct resonances. mdpi.com Upon conjugation via oxime bond formation, new signals corresponding to the oxime (C=N-O) linkage appear, and shifts in the signals of adjacent nuclei can be observed, confirming a successful ligation. beilstein-journals.org For example, in the synthesis of N-Boc-protected amino acid derivatives, the chemical shifts of carbonyl carbons are sensitive to their molecular environment and solvent polarity, which can be monitored by ¹³C NMR. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Boc-Protected Compounds

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Boc (-C(CH₃)₃) | 1.38 - 1.47 | Singlet | beilstein-journals.orgresearchgate.net |

| Methylene (-CH₂-) adjacent to oxyamino | ~4.45 | Singlet/Multiplet | researchgate.net |

Note: Exact chemical shifts can vary based on the solvent and the specific molecular structure.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of derivatized products and conjugates, thereby confirming successful reactions. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique that allows for the analysis of intact biomolecules and their conjugates. nih.gov Following a ligation reaction involving Boc-methylaminooxyacetic acid, ESI-MS can verify the formation of the desired oxime product by detecting its corresponding molecular ion peak ([M+H]⁺ or other adducts). nih.govnih.gov Tandem mass spectrometry (MS/MS) can further be employed to sequence peptide conjugates or to identify and characterize any side products or impurities that may have formed during the reaction, such as products of transoximation. nih.gov This level of detailed analysis is crucial for optimizing reaction conditions and ensuring the purity of the final product. nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Isolation in Synthetic Studies

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for both monitoring the progress of synthetic reactions involving Boc-methylaminooxyacetic acid and for purifying the resulting products.

Reaction Monitoring with HPLC allows chemists to track the consumption of reactants and the formation of products in near real-time. researchgate.netnih.gov By taking aliquots from a reaction mixture at various time points, the conversion rate can be accurately determined. researchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used for this purpose, separating compounds based on their hydrophobicity. nih.govresearchgate.net For instance, in an oxime ligation, the starting materials (the aminooxy-functionalized molecule and the aldehyde/ketone) will have different retention times than the final, more complex oxime conjugate. nih.gov Monitoring the decrease in the peak areas of the reactants and the increase in the peak area of the product allows for the optimization of reaction parameters like pH, temperature, and catalyst concentration. nih.govnih.gov UV-Vis detectors are commonly used, often monitoring at multiple wavelengths to effectively track different components. nih.govresearchgate.net

Product Isolation and purification are also heavily reliant on chromatographic methods. After a reaction is complete, preparative HPLC is often the method of choice to isolate the desired conjugate from unreacted starting materials, catalysts, and any side products. nih.govnih.gov The high resolution of HPLC ensures the high purity of the final product, which is often essential for subsequent applications, especially in pharmaceutical and biological studies. nih.gov Size-exclusion chromatography can also be used, particularly for purifying larger bioconjugates and removing smaller molecules like excess catalysts. nih.gov

Table 2: Typical HPLC Parameters for Monitoring Oxime Ligation

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govresearchgate.net |

| Detection | UV-Vis at 220 nm (for peptide backbone) and other specific wavelengths (e.g., 350-495 nm for dyes or chromophores) | nih.gov |

| Flow Rate | 0.6 - 3 mL/min | nih.govresearchgate.net |

Real-time Monitoring of Ligation Reactions (e.g., using SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions, including ligation reactions, in real time. biotechniques.comnih.gov This method measures changes in the refractive index at the surface of a sensor chip as molecules bind or dissociate. biotechniques.comacs.org

In the context of reactions involving Boc-methylaminooxyacetic acid derivatives, SPR can be used to study the kinetics of oxime bond formation. Typically, one of the reactants (e.g., a peptide or protein containing an aldehyde or ketone) is immobilized on the SPR sensor chip. nih.gov A solution containing the aminooxy-functionalized molecule (derived from Boc-methylaminooxyacetic acid after deprotection) is then flowed over the surface. nih.gov As the ligation reaction proceeds and the molecule covalently binds to the immobilized partner, the mass on the sensor surface increases, resulting in a measurable change in the SPR signal (measured in Resonance Units, RU). acs.orgnih.gov

This real-time data allows for the direct determination of association and dissociation rate constants, providing deep insights into the reaction kinetics. biotechniques.com It is an invaluable tool for comparing the efficiency of different catalysts, buffer conditions, or reactant concentrations, facilitating the rapid optimization of ligation protocols. acs.org The sensitivity of modern SPR instruments enables the analysis of even low molecular weight compounds binding to the surface. acs.org

Microfluidic Applications in Reaction Optimization and High-Throughput Synthesis

Microfluidics has emerged as a transformative technology for chemical synthesis, offering precise control over reaction parameters and enabling high-throughput experimentation. nih.gov These systems utilize micro-scale channels and chambers to handle very small volumes of fluids, which provides advantages such as rapid heating and cooling, efficient mixing, and high surface-area-to-volume ratios. nih.gov

For ligation reactions, microfluidic setups can significantly accelerate reaction optimization. nih.gov By running multiple reactions in parallel on a single chip with varying conditions (e.g., temperature, reactant ratios, catalyst concentrations), optimal parameters can be identified much more quickly than with traditional batch synthesis. This approach is particularly beneficial for complex multi-step syntheses, such as the production of cyclic peptides via native chemical ligation or oxime ligation. nih.gov

The enhanced control over reaction conditions in a microfluidic system often leads to higher yields and cleaner reaction profiles with fewer impurities. nih.gov This technology facilitates automation and is highly scalable, making it suitable for on-demand synthesis of chemical probes or pharmaceutical compounds. nih.gov The ability to generate reactive species in situ within the microfluidic device avoids the need to handle and store potentially unstable intermediates, further streamlining the synthetic process. nih.gov

Future Perspectives and Emerging Research Directions

Novel Applications in Chemical Biology Tool Development and Probe Design

The development of sophisticated molecular tools and probes is fundamental to unraveling complex biological processes. The chemoselective nature of the reaction between an aminooxy group and an aldehyde or ketone—a reaction often termed "oxime ligation"—makes it an exceptionally powerful tool for bioconjugation. chemimpex.comnih.gov This reaction proceeds under mild conditions, often in aqueous environments, and does not interfere with other functional groups present in biological molecules, making it ideal for creating complex, functional probes.

Researchers are increasingly leveraging Boc-methylaminooxyacetic acid and similar reagents to construct innovative chemical biology tools. A prominent application is in the synthesis of peptide and oligonucleotide conjugates. nih.govacs.org For instance, an (aminooxy)acetylated derivative of somatostatin (B550006) was efficiently synthesized and subsequently conjugated to the chemotherapeutic agent daunorubicin (B1662515) and a fluorine-containing benzaldehyde (B42025) for potential use in targeted cancer therapy and positron emission tomography (PET) imaging, respectively. nih.gov This highlights the utility of the aminooxy handle in linking bioactive peptides to therapeutic or diagnostic agents.

Recent research has further expanded this concept into what is termed "aminooxy click chemistry" (AOCC). acs.orgnih.gov This strategy has been employed to create novel nucleoside building blocks for automated solid-phase synthesis of oligonucleotides. acs.orgnih.govresearchgate.net These building blocks enable the attachment of two distinct ligands, leading to bis-homo or bis-hetero functionalized oligonucleotides. acs.org Such constructs are invaluable for developing next-generation therapeutic oligonucleotides with enhanced targeting capabilities, for example, by presenting bivalent ligands that can bind with high affinity to specific cell surface receptors. acs.orgnih.gov The ability to introduce multiple functionalities with high precision is a significant step forward in the design of sophisticated biological probes and therapeutic agents.

Advancements in Automated Synthesis and High-Throughput Screening Utilizing Aminooxy Chemistry

The dual pressures of reducing drug discovery timelines and costs have spurred significant advancements in laboratory automation. Automated synthesis platforms and high-throughput screening (HTS) are now central to modern pharmaceutical and biotechnological research. beilstein-journals.orgamerigoscientific.com HTS allows for the rapid testing of vast libraries of compounds to identify potential drug leads or optimize reaction conditions. amerigoscientific.comsigmaaldrich.com